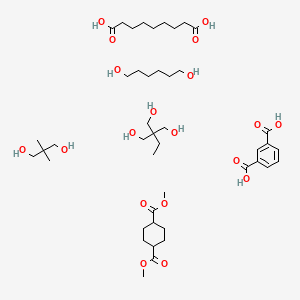
Benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of esterification and polycondensation reactions. The primary reactants include 1,3-benzenedicarboxylic acid, dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, and nonanedioic acid. These reactants undergo esterification in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the reactants are mixed and heated to initiate the esterification process. The reaction mixture is then subjected to polycondensation, where the polymer chains are formed. The process is carefully monitored to ensure the desired molecular weight and structural properties of the polymer.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties, making them suitable for advanced applications.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its unique structural properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical and thermal properties. The pathways involved include hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the polymer’s stability and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate: A widely used polymer with similar ester linkages.
Polybutylene terephthalate: Another polymer with comparable structural properties.
Polycarbonate: Known for its high impact resistance and transparency.
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid lies in its complex structure, which imparts superior mechanical and thermal properties compared to similar polymers. Its ability to undergo various chemical modifications further enhances its versatility and applicability in advanced materials science.
Eigenschaften
CAS-Nummer |
89911-11-5 |
|---|---|
Molekularformel |
C44H78O19 |
Molekulargewicht |
911.1 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid |
InChI |
InChI=1S/C10H16O4.C9H16O4.C8H6O4.C6H14O3.C6H14O2.C5H12O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h7-8H,3-6H2,1-2H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
YGIZEVOUDCNGKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.COC(=O)C1CCC(CC1)C(=O)OC.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCCO)CCO |
Verwandte CAS-Nummern |
89911-11-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















